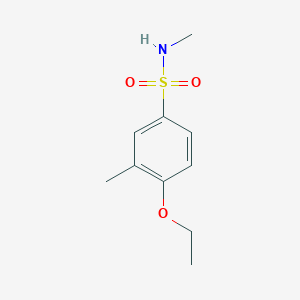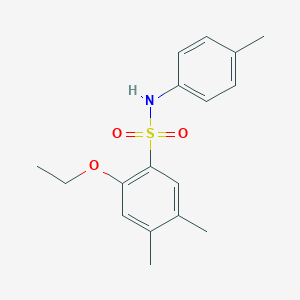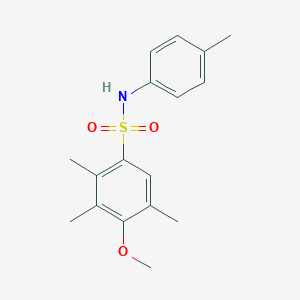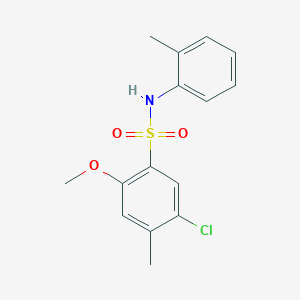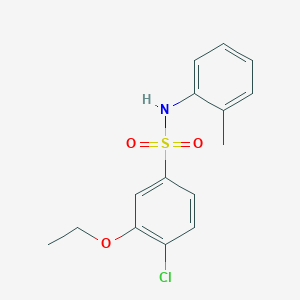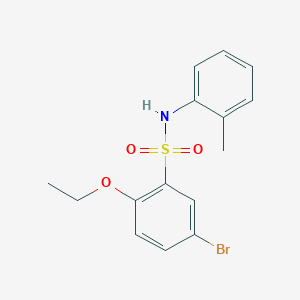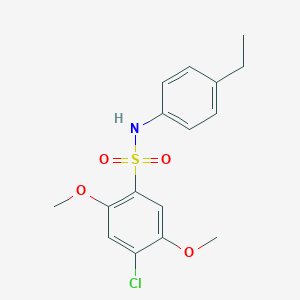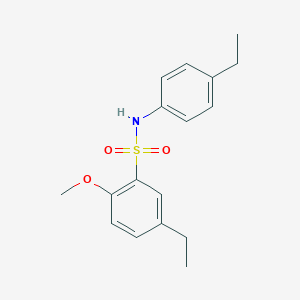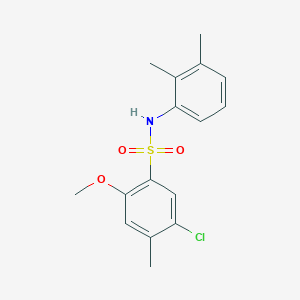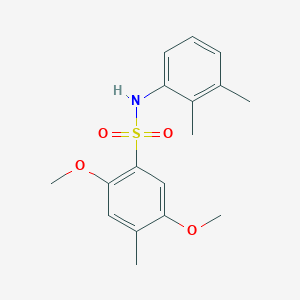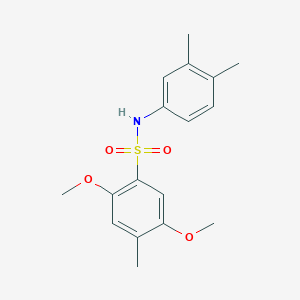
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as UMB 68, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in certain types of cancer cells. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have various biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. In cancer cells, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the proliferation of cancer cells. In inflammation, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response. In neurodegenerative diseases, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to reduce oxidative stress and inflammation, which are mechanisms that contribute to the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 in lab experiments is its high potency and selectivity for certain enzymes and signaling pathways, which allows for more targeted and specific experiments. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have low toxicity in animal models, which makes it a potentially safe compound for therapeutic use. However, one limitation of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 is its poor solubility in aqueous solutions, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68. One potential area of research is the development of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 analogs that have improved solubility and potency. Additionally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 could be studied in combination with other compounds to enhance its therapeutic effects. Another area of research is the study of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 in animal models of cancer, inflammation, and neurodegenerative diseases to further understand its potential therapeutic applications. Finally, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 could be studied in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 involves the reaction of 3,4-dimethyl aniline with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained as a white solid after purification.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been studied for its potential therapeutic applications in various areas of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have anti-proliferative effects on cancer cells, particularly in breast and prostate cancer. Inflammation research has demonstrated that N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide 68 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
Fórmula molecular |
C17H21NO4S |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(3,4-dimethylphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO4S/c1-11-6-7-14(8-12(11)2)18-23(19,20)17-10-15(21-4)13(3)9-16(17)22-5/h6-10,18H,1-5H3 |
Clave InChI |
XFMSORQXTRKWJE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OC)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



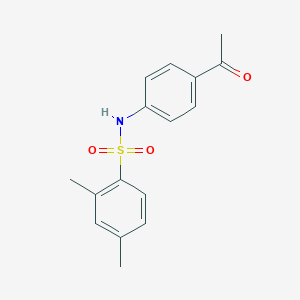
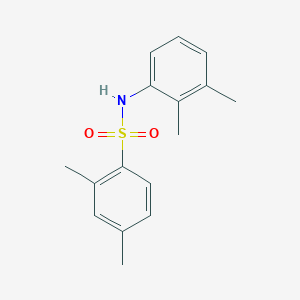
![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)
